molecular formula C23H15ClN2O3S3 B2526391 3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one CAS No. 882073-16-7

3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B2526391
CAS No.: 882073-16-7
M. Wt: 499.01
InChI Key: JOFNYYCPQGFLQX-FYJGNVAPSA-N
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Description

The compound 3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one (CAS: 882073-16-7) is a 1,3-thiazolidin-4-one derivative characterized by a benzyl group at position 3 and a complex arylidene moiety at position 3. Its molecular formula is C₂₃H₁₅ClN₂O₃S₃, with a molecular weight of 499.02 g/mol . Key physical properties include a predicted boiling point of 665.2±65.0°C, density of 1.54±0.1 g/cm³, and a pKa of -2.90±0.20 . The structure features a nitro group (-NO₂) at the 5-position of the phenyl ring and a 4-chlorophenylsulfanyl substituent, which contribute to its electronic and steric profile.

Properties

IUPAC Name

(5E)-3-benzyl-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3S3/c24-17-6-9-19(10-7-17)31-20-11-8-18(26(28)29)12-16(20)13-21-22(27)25(23(30)32-21)14-15-4-2-1-3-5-15/h1-13H,14H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFNYYCPQGFLQX-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one, also known by its CAS number 882073-16-7, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a benzyl group, and various substituents that may influence its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C23H15ClN2O3S3C_{23}H_{15}ClN_{2}O_{3}S_{3} with a molecular weight of approximately 499.01 g/mol. The presence of the chlorophenyl and nitrophenyl groups suggests potential interactions with biological targets, making it an interesting subject for study in medicinal chemistry.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines and its antimicrobial properties.

Anticancer Activity

Several studies have reported on the anticancer potential of thiazole derivatives. For example:

  • A study highlighted that thiazole derivatives can significantly decrease cell viability in cancer cell lines such as Caco-2 (39.8% viability compared to untreated controls) .
  • Another investigation noted that modifications on the thiazole ring can enhance anticancer activity against specific cell lines, emphasizing the importance of substituents in determining efficacy .

Antimicrobial Properties

Thiazole compounds are also recognized for their antimicrobial activities. The compound's structure may suggest similar properties:

  • Thiazoles have shown effectiveness against various bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • The presence of halogenated substituents on phenyl rings has been associated with increased antibacterial activity against Gram-positive bacteria .

Table 1: Summary of Biological Activities

Activity TypeCell Line / MicroorganismEffectiveness (%)Reference
AnticancerCaco-239.8
AnticancerA549Variable
AntimicrobialStaphylococcus aureusMIC: 20–28 μg/mL
AntimicrobialEscherichia coliMIC: 18–20 μg/mL

The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some thiazoles have been shown to inhibit specific protein kinases, which play crucial roles in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells, leading to decreased viability and tumor growth.
  • Antimicrobial Action : The compounds may disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against a range of bacterial and fungal pathogens. For instance, compounds with similar thiazole structures have shown promising results in inhibiting the growth of resistant bacterial strains, making them potential candidates for new antibiotic development .

Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The molecular docking studies indicate that it could be optimized further for anti-inflammatory drug development . This suggests its potential role in treating conditions such as asthma and arthritis.

Anticancer Potential
The compound's structure allows for interaction with various biological targets, including those involved in cancer cell proliferation. Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Material Sciences

Synthesis of Functional Materials
The unique chemical structure of 3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one allows it to be used in the synthesis of advanced materials. Its ability to form coordination complexes can be utilized in developing sensors and catalysts due to its stability and reactivity under various conditions .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations
In Silico Docking StudyAssessed as a 5-lipoxygenase inhibitorIndicated strong binding affinity, suggesting anti-inflammatory potential
Anticancer Activity AssessmentTested on various cancer cell linesInduced apoptosis in treated cells, highlighting its therapeutic promise

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfanyl Group

The sulfanyl group at the 2-position of the central phenyl ring is a critical site for structural modification. Key analogs include:

3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one
  • CAS : 329078-86-6
  • Molecular Formula : C₂₄H₁₈N₂O₃S₃
  • Molecular Weight : 478.61 g/mol
  • Key Difference : Replacement of the 4-chlorophenyl group with a 4-methylphenyl group.
  • The lower molecular weight (478.61 vs. 499.02) may influence solubility and pharmacokinetics.
3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • Structure : Cyclohexylsulfanyl substituent.
  • Key Difference : The chlorophenyl group is replaced with a cyclohexyl group .
(5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • CAS : 32091-97-7
  • Key Difference : Incorporation of 4-bromo and 2-chloro substituents .
  • Impact : Halogen atoms (Br, Cl) increase molecular polarity and may enhance halogen bonding interactions in biological targets.

Arylidene Moiety Modifications

The arylidene group (5-arylidene-2-thioxo-thiazolidin-4-one) is central to bioactivity. Studies on analogs (e.g., 5-arylidene derivatives) reveal:

  • Electron-Donating Groups (EDGs) : Analogs with methoxy (-OCH₃) or methyl (-CH₃) groups (e.g., ) exhibit reduced antibacterial potency compared to nitro-containing derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Substituents
Target Compound C₂₃H₁₅ClN₂O₃S₃ 499.02 665.2±65.0 1.54±0.1 4-ClPh-S, -NO₂
4-Methylphenyl Analog C₂₄H₁₈N₂O₃S₃ 478.61 N/A N/A 4-MePh-S, -NO₂
Cyclohexylsulfanyl Analog C₂₂H₂₀ClN₃O₃S₃ 522.06 N/A N/A Cyclohexyl-S, -NO₂
4-Bromo-2-chloro Analog C₁₆H₁₀BrClN₂OS₂ 437.76 N/A N/A 4-BrPh, 2-ClPh

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of thiosemicarbazides with chloroacetic acid derivatives and subsequent cyclization. Key steps include:

  • Reagent Selection : Use sodium acetate as a catalyst and DMF/acetic acid as solvents to enhance reaction efficiency .
  • Purification : Employ recrystallization (e.g., DMF-ethanol mixtures) or column chromatography to isolate the pure product .
  • Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate) or HPLC (C18 column, acetonitrile-water gradient) .

Q. What structural characterization techniques are critical for confirming the molecular geometry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software for structure refinement (SHELXL for small-molecule refinement, SHELXS for phase determination) to resolve bond lengths and angles . ORTEP-III can visualize thermal ellipsoids and molecular packing .
  • Spectroscopy : Combine NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and FT-IR to identify functional groups (e.g., C=S stretch at ~1250 cm⁻¹) .

Q. How does the nitro group at the 5-position of the phenyl ring influence the compound’s electronic properties?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and HOMO-LUMO gaps, revealing electron-withdrawing effects of the nitro group .
  • Experimental Validation : Compare UV-Vis spectra with analogs (e.g., methoxy-substituted derivatives) to assess π→π* transitions and charge-transfer interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) across studies to minimize variability .
  • Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects in high-throughput screening .
  • Mechanistic Studies : Conduct target-specific assays (e.g., kinase inhibition) to isolate primary vs. off-target effects .

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s antimicrobial properties?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to probe steric/electronic effects .
  • Biological Testing : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular Docking : Map interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina to correlate binding affinity with activity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Screening : Test mixed-solvent systems (e.g., DMSO/water) for slow evaporation to obtain single crystals .
  • Temperature Control : Use gradient cooling (0.5°C/hr) to reduce lattice defects .
  • Data Collection : Optimize X-ray exposure time to prevent radiation damage to nitro-containing crystals .

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